molecular formula C14H7Cl2NO5S2 B12139408 C14H7Cl2NO5S2

C14H7Cl2NO5S2

Cat. No.: B12139408
M. Wt: 404.2 g/mol
InChI Key: BKTZGNMQJKBKNL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H7Cl2NO5S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H7Cl2NO5S2 typically involves multiple steps, including the introduction of chlorine, nitrogen, oxygen, and sulfur atoms into the organic framework. The specific synthetic route can vary, but common methods include:

    Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or chlorine gas.

    Nitration: Incorporation of nitrogen atoms through nitration reactions using nitric acid or nitrating mixtures.

    Oxidation: Addition of oxygen atoms via oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Sulfonation: Introduction of sulfur atoms through sulfonation reactions using sulfuric acid or sulfur trioxide.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H7Cl2NO5S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C14H7Cl2NO5S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C14H7Cl2NO5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

C14H7Cl2NO5S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. For example:

    C14H7Cl2NO5S: A compound with one less sulfur atom.

    C14H7ClNO5S2: A compound with one less chlorine atom.

    C14H7Cl2NO4S2: A compound with one less oxygen atom.

This compound .

Properties

Molecular Formula

C14H7Cl2NO5S2

Molecular Weight

404.2 g/mol

IUPAC Name

4,6-dichloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C14H7Cl2NO5S2/c15-3-1-4-6-7(13(20)22-8(4)5(16)2-3)10(12(18)19)23-11-9(6)24-14(21)17-11/h1-2,6-7,10H,(H,17,21)(H,18,19)

InChI Key

BKTZGNMQJKBKNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2)Cl)Cl

Origin of Product

United States

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